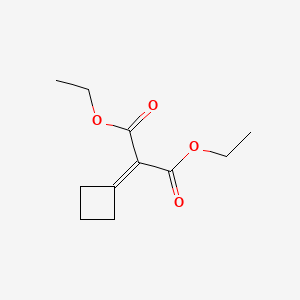

Diethyl 2-cyclobutylidenemalonate

Description

Diethyl 2-cyclobutylidenemalonate is a malonate ester derivative featuring a strained cyclobutylidene moiety (a four-membered ring with a double bond). These derivatives are pivotal in organic synthesis, serving as intermediates for heterocycles, pharmaceuticals, and polymers.

Properties

IUPAC Name |

diethyl 2-cyclobutylidenepropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-14-10(12)9(8-6-5-7-8)11(13)15-4-2/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHQMIKQDGNIAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-cyclobutylidenemalonate can be synthesized through the reaction of diethyl malonate with cyclobutanone in the presence of a base such as sodium ethoxide. The reaction typically involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by dehydration to form the cyclobutylidene moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyclobutylidenemalonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Diethyl 2-cyclobutylidenemalonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-cyclobutylidenemalonate involves its reactivity as an electrophile due to the presence of the ester groups. It can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diethyl Malonate Derivatives

*Hypothetical values based on structural analogy.

Key Findings:

Reactivity Trends: Electron-Withdrawing Groups: Cyanoethyl (C₁₀H₁₅NO₄, ) and acetamido (C₉H₁₅NO₅, ) substituents increase the acidity of α-hydrogens, facilitating nucleophilic substitutions or condensations. Steric Effects: Bulky groups like benzyl (C₁₄H₁₈O₄, ) or sec-butyl (C₁₃H₂₄O₄, ) hinder enolate formation but may direct regioselectivity in alkylation. Strained Systems: The cyclobutylidene group (hypothetical) is expected to exhibit heightened reactivity in ring-opening or [2+2] cycloreversion compared to unstrained analogs.

Synthetic Applications: Diethyl bromomalonate (C₇H₁₁BrO₄, ) reacts with amines to form amino-substituted malonates, suggesting analogous reactivity for strained systems.

Physical Properties: Hydrophobic substituents (e.g., butyl , phenyl ) reduce water solubility, whereas polar groups (cyano , acetamido ) enhance compatibility with polar solvents. Safety profiles (e.g., Diethyl 2-phenylmalonate ) indicate malonates are generally irritants, requiring precautions during handling.

Biological Activity

Diethyl 2-cyclobutylidenemalonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to a malonate framework, which contributes to its unique reactivity and biological properties. The general structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential anti-inflammatory, antimicrobial, and cytotoxic effects. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549).

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| A549 | 20 | Inhibition of cell proliferation | |

| HeLa | 25 | Activation of caspase-3 pathway |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of this compound, researchers found that it significantly reduced the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound decreased tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting its potential as an anti-inflammatory agent.

Case Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of this compound in a murine model of arthritis. The results indicated that treatment with the compound led to reduced joint swelling and pain, correlating with decreased inflammatory markers in serum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.